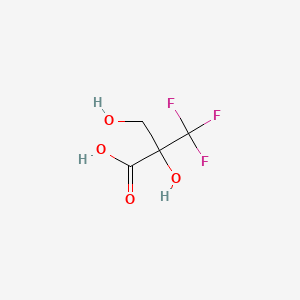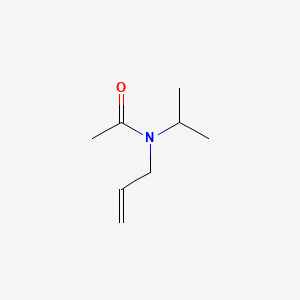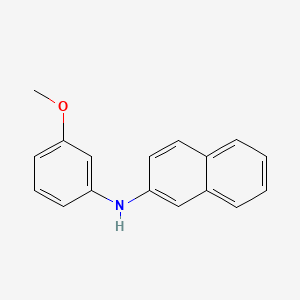
3-Iodo-1,1,2,2-tetramethylcyclopropane
Übersicht
Beschreibung
3-Iodo-1,1,2,2-tetramethylcyclopropane is an organoiodine compound with the molecular formula C7H13I. It is characterized by a cyclopropane ring substituted with four methyl groups and one iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,1,2,2-tetramethylcyclopropane typically involves the iodination of 1,1,2,2-tetramethylcyclopropane. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to optimize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 1,1,2,2-tetramethylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Corresponding substituted cyclopropanes.
Reduction: 1,1,2,2-tetramethylcyclopropane.
Oxidation: Corresponding alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1,1,2,2-tetramethylcyclopropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-1,1,2,2-tetramethylcyclopropane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In reduction reactions, the compound is converted to 1,1,2,2-tetramethylcyclopropane, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetramethylcyclopropane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,2,2-tetramethylcyclopropane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1,1,2,2-tetramethylcyclopropane: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 3-Iodo-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromo or chloro analogs .
Eigenschaften
IUPAC Name |
3-iodo-1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6(2)5(8)7(6,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCFQXGOKJEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698142 | |
| Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39653-50-4 | |
| Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]aniline](/img/structure/B1655551.png)









![(6Z)-4-Bromo-6-({2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1655567.png)
